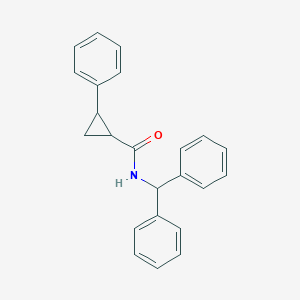![molecular formula C9H9IO2S B184726 [(Z)-1-iodo-2-methylsulfonylethenyl]benzene CAS No. 28995-82-6](/img/structure/B184726.png)
[(Z)-1-iodo-2-methylsulfonylethenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Z)-1-iodo-2-methylsulfonylethenyl]benzene, commonly known as IMESB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IMESB is a versatile compound that can be used in the synthesis of various organic compounds. It has also been studied for its potential biological and physiological effects.
Mechanism Of Action
The mechanism of action of IMESB is not well understood. However, it is believed that IMESB may act as a nucleophile and react with various electrophilic compounds. This reaction may result in the formation of new compounds that have potential biological and physiological effects.
Biochemical And Physiological Effects
IMESB has been studied for its potential biochemical and physiological effects. It has been shown to exhibit anti-inflammatory and antioxidant properties. It has also been shown to have potential anticancer activity. However, further studies are needed to fully understand the biochemical and physiological effects of IMESB.
Advantages And Limitations For Lab Experiments
IMESB has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It is also a versatile compound that can be used in the synthesis of various organic compounds. However, IMESB has some limitations. It is a highly reactive compound that requires careful handling. It is also relatively expensive, which may limit its use in some experiments.
Future Directions
There are several future directions for the study of IMESB. One potential direction is the synthesis of new organic compounds using IMESB as a starting material. Another potential direction is the study of the biological and physiological effects of IMESB and its derivatives. Additionally, the development of new synthetic methods for the synthesis of IMESB may also be an area of future research.
Synthesis Methods
The synthesis of IMESB involves the reaction of iodobenzene with 2-methylsulfonyl acetylene in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields IMESB as the main product. The synthesis of IMESB is relatively simple and can be carried out on a large scale.
Scientific Research Applications
IMESB has been extensively studied for its potential applications in various fields. It has been used in the synthesis of various organic compounds, including heterocyclic compounds, which have potential applications in the pharmaceutical industry. IMESB has also been studied for its potential biological and physiological effects.
properties
CAS RN |
28995-82-6 |
|---|---|
Product Name |
[(Z)-1-iodo-2-methylsulfonylethenyl]benzene |
Molecular Formula |
C9H9IO2S |
Molecular Weight |
308.14 g/mol |
IUPAC Name |
[(Z)-1-iodo-2-methylsulfonylethenyl]benzene |
InChI |
InChI=1S/C9H9IO2S/c1-13(11,12)7-9(10)8-5-3-2-4-6-8/h2-7H,1H3/b9-7- |
InChI Key |
UUVVDTGLPNOXFB-CLFYSBASSA-N |
Isomeric SMILES |
CS(=O)(=O)/C=C(/C1=CC=CC=C1)\I |
SMILES |
CS(=O)(=O)C=C(C1=CC=CC=C1)I |
Canonical SMILES |
CS(=O)(=O)C=C(C1=CC=CC=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



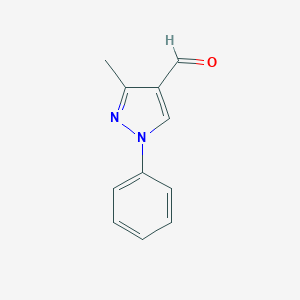


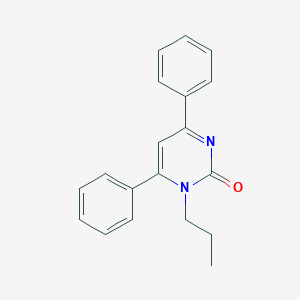
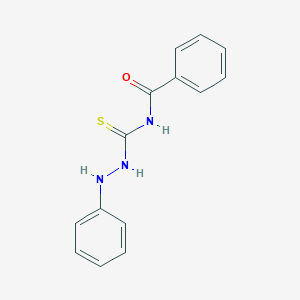

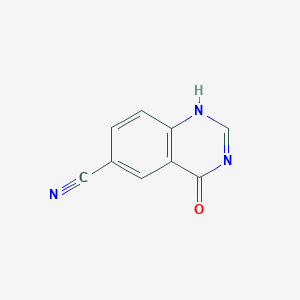


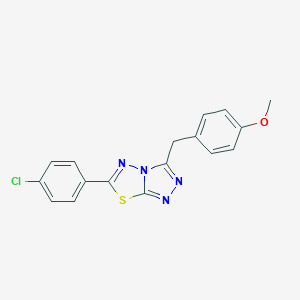
![7-(3-chlorophenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B184662.png)
![3-(4-Methoxybenzyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184663.png)
![5-benzyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B184664.png)
